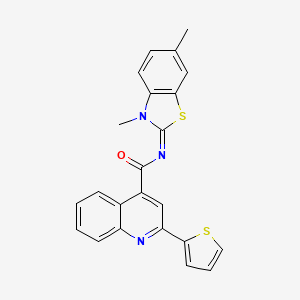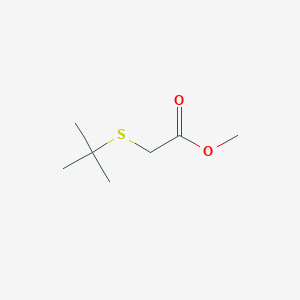
2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as Fourier Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis
Carboxylic acids, like the one , can undergo a variety of reactions. They can react with bases to form salts, with alcohols to form esters, and can also undergo reduction reactions to form primary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Applications De Recherche Scientifique
New Boronates from Pentanedione Derivatives
A study by Sánchez et al. (2004) explores new boronates prepared from 2,4-pentanedione derived ligands, highlighting the structural and electronic relationships to corresponding salicylaldehyde derivatives. This research might not directly mention 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid, but the focus on pentanedione derivatives and their reactivity could provide a foundation for understanding the chemical behavior or potential applications of similarly structured compounds (Sánchez et al., 2004).
Characterization of Amanita cokeri Extract
Drehmel and Chilton (2002) isolated nonprotein amino acids from Amanita cokeri, including compounds with cyclopropyl groups. While not directly related to 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid, this study underscores the interest in cyclopropyl-containing compounds for their biological activities and potential applications in understanding toxin mechanisms or developing new biochemical tools (Drehmel & Chilton, 2002).
Cyclopropyl Analogues of Amino Acids
Research by Dappen et al. (2010) on cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid explores these compounds as competitive antagonists for the NMDA receptor. Such studies into cyclopropyl analogues of amino acids highlight the pharmaceutical and biochemical research interest in modifying amino acid structures to alter biological activity, which could be relevant for understanding the potential applications of 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid in modulating biochemical pathways or as a pharmacological tool (Dappen et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclopropylcarbamoylamino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)5-8(9(13)14)12-10(15)11-7-3-4-7/h6-8H,3-5H2,1-2H3,(H,13,14)(H2,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZINYIGTFCCME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2387585.png)
![{[2-(3-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2387587.png)
![2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B2387590.png)
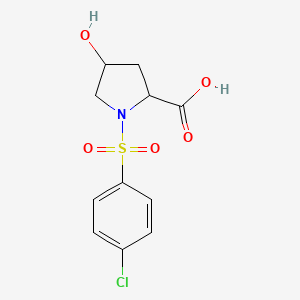
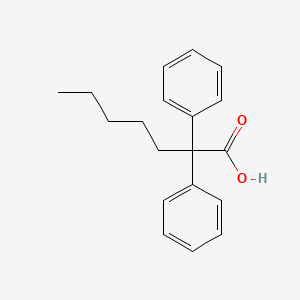
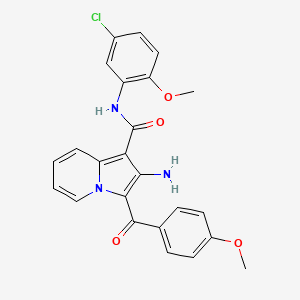


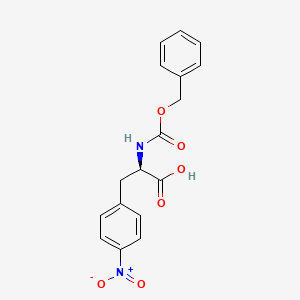
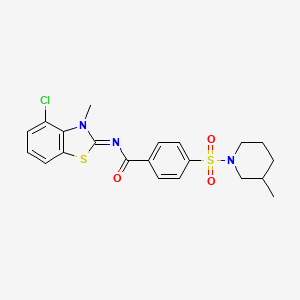
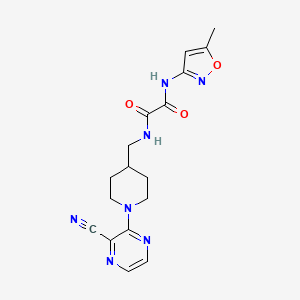
![9-(2-ethoxyethyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2387604.png)
